molecular formula C19H20N2O2 B2388867 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide CAS No. 1260914-72-4

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide

Cat. No.: B2388867
CAS No.: 1260914-72-4
M. Wt: 308.381
InChI Key: CWPMZAMQMZLZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, dimethylphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base such as sodium hydride to form an intermediate.

    Amidation: The intermediate is then reacted with an amine, such as 3,4-dimethylaniline, under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethylphenyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can be compared with other similar compounds, such as:

    2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its biological activity and binding affinity.

    2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: The position of the methoxy group is different, which can influence its chemical reactivity and biological properties.

    2-cyano-N-(3,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-8-17(9-14(13)2)21-19(22)16(12-20)10-15-5-4-6-18(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMZAMQMZLZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.